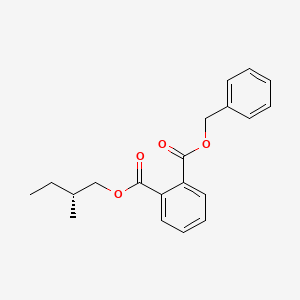

2-Methylbutyl benzyl phthalate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71463-82-6 |

|---|---|

Molecular Formula |

C20H22O4 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

1-O-benzyl 2-O-[(2R)-2-methylbutyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C20H22O4/c1-3-15(2)13-23-19(21)17-11-7-8-12-18(17)20(22)24-14-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3/t15-/m1/s1 |

InChI Key |

ZRYUYMRIBIOSBD-OAHLLOKOSA-N |

Isomeric SMILES |

CC[C@@H](C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Environmental Occurrence and Distribution Studies of 2 Methylbutyl Benzyl Phthalate

Spatiotemporal Detection in Environmental Compartments

Terrestrial Systems (Soils and Landfills)

2-Methylbutyl benzyl (B1604629) phthalate (B1215562), often grouped with its isomer Butyl Benzyl Phthalate (BBP), is a recognized contaminant in terrestrial environments. Its presence in soils is largely attributed to its use as a plasticizer in various products that ultimately end up in landfills or are otherwise disposed of on land. Phthalates are not chemically bound to the plastic matrix, which allows them to leach into the surrounding environment. nih.govecocenter.org

Studies have shown that BBP can easily penetrate the soil, posing a risk of contamination to groundwater and nearby waterways. epa.gov The lipophilic nature of phthalates causes them to readily adsorb onto soils and sediments. nih.gov Agricultural soils have also been found to be polluted with phthalates to a significant extent, which can have adverse effects on the local flora and fauna. nih.gov

Landfills are a significant reservoir for phthalates like BBP. nih.gov Appreciable amounts of phthalates have been detected in liquid samples from landfills and in landfill leachates. nih.gov In Sweden, for instance, Butyl benzyl phthalate was detected in landfill leachate at concentrations ranging from less than 5 to 8.1 micrograms per liter (µg/L). epa.gov Another study found BBP in household waste leachates at concentrations of 0.04-344.1 milligrams per kilogram (mg/kg) of dry weight. epa.gov The degradation of BBP in landfills is primarily an anaerobic process carried out by methanogenic consortia, which initially break down the diesters into monoesters that are released into the leachate. nih.gov However, this anaerobic biodegradation in landfills is generally less efficient than in controlled anaerobic reactors. nih.gov

The manufacturing, processing, and disposal of BBP contribute to its release into the environment. regulations.gov While regulatory requirements for tracking BBP pollution, such as air releases from chemical plants and toxic waste transfers to landfills, are not universally stringent, its presence in these environments is well-documented. regulations.gov

Detection in Biotic Matrices (Non-Human)

The environmental release of 2-Methylbutyl benzyl phthalate leads to its uptake by various organisms, a process that has been documented in both aquatic and terrestrial life.

Bioaccumulation in Aquatic Organisms

Butyl benzyl phthalate is known to be toxic to aquatic organisms, including freshwater invertebrates and algae. wikipedia.org Its toxicity is correlated with its water solubility, which is relatively high compared to higher molecular weight phthalates. wikipedia.org

Research has shown that BBP can be absorbed by fish from contaminated aquaculture water. academicjournals.org A study on the metabolism of BBP in the grass carp (B13450389) (Ctenopharyngodon idellus) found that the compound was metabolized in the blood serum, intestinal tract, and hepato-pancreas. academicjournals.org The primary metabolites identified were monobenzyl phthalate (mBzP) and its glucuronic acid conjugates, which are then eliminated. academicjournals.org This indicates that while fish can metabolize and excrete BBP, they are still susceptible to its effects during exposure. academicjournals.org

Behavioral changes have also been observed in fish exposed to BBP. In a laboratory experiment, threespine sticklebacks (Gasterosteus aculeatus) exposed to 0.1 mg/L of BBP for 26 days exhibited altered shoaling and bottom-dwelling behaviors, spending more time aggregated in a single shoal and more time at the bottom of the aquarium compared to control groups. nih.gov This suggests that BBP may affect the central nervous system of fish. academicjournals.org

Occurrence in Terrestrial Biota (e.g., Propolis, Tea Samples)

The presence of this compound and its isomers has been identified in various terrestrial products, indicating its widespread distribution. For instance, a study on the composition of Egyptian propolis, a resinous mixture produced by honeybees, identified Benzyl butyl phthalate as one of its chemical constituents. nih.gov

Tea is another product where phthalates have been detected. A study investigating the release of microplastics and phthalate esters from teabags into tea infusions found that teabags can contribute significantly to the total phthalate concentration in the final beverage. reddit.com While this particular study focused on other phthalates, it highlights a potential pathway for human exposure to compounds like BBP. Another study on tea samples analyzed for four different phthalates, including BBP, noted that tea filter bags can contribute from 1.8% to 93.5% of the total phthalate concentration in the infusion. reddit.com

Source Apportionment and Release Mechanisms

The primary sources of this compound in the environment are manufactured products where it is used as a plasticizer. Its release is mainly due to leaching, diffusion, and volatilization from these materials.

Leaching from Polymeric Materials (e.g., PVC, Vinyl Tiles)

Butyl benzyl phthalate has been extensively used as a plasticizer in polyvinyl chloride (PVC) products. nih.gov Because phthalates are not chemically bonded to the polymer, they can readily leach from these products into the environment. nih.govecocenter.org This is a significant release mechanism from materials like vinyl flooring and tiles. nih.govwikipedia.org The leaching process can contaminate indoor air and dust, leading to human exposure. ecocenter.org PVC floorings, in particular, have been identified as a major contributor to indoor air and dust concentrations of phthalates. nih.gov The use of recycled PVC in new flooring can also lead to the continued presence of regulated phthalates like BBP. nih.gov

Diffusion and Volatilization from Manufactured Products (e.g., Plasticizers, Food Packaging, Toys, Carpet Backing)

Beyond leaching, this compound is released through diffusion and volatilization from a wide array of consumer products. As a plasticizer, it imparts flexibility to materials and is found in:

Food Packaging: Phthalates can migrate from packaging materials into food, especially fatty foods. foodpackagingforum.orgfoodpackagingforum.org The FDA has noted that while the use of certain phthalates in food contact applications has decreased, some are still authorized for use as plasticizers in polymers for food packaging. fda.gov

Toys: Soft plastic toys have historically contained phthalates to make them more flexible. cseindia.orgimpakter.com Children are particularly vulnerable to exposure due to their tendency to put toys in their mouths. cseindia.orgimpakter.com This has led to regulations in many countries, including the US and the EU, restricting the concentration of BBP in children's toys and childcare articles to no more than 0.1%. federalregister.govcseindia.org

Carpet Backing: BBP has been used in the backing of carpets, often made of vinyl foam. nih.gov Its presence in carpets is a concern for indoor air quality, as it can be released into the air and accumulate in dust. greenpeace.to Some "sustainable" or "green" carpet manufacturers have faced scrutiny for using certain phthalates in their products. europa.eu

The following table summarizes the detection of Butyl Benzyl Phthalate (BBP) in various matrices as reported in scientific studies.

| Matrix | Concentration Range | Location/Source | Reference |

| Landfill Leachate | <5 to 8.1 µg/L | Sweden | epa.gov |

| Household Waste Leachate | 0.04-344.1 mg/kg dry weight | Not Specified | epa.gov |

| Urban Sewage | 2.47 to 89.21 ng/mL | Zhenjiang, China | nih.gov |

| Fish (Threespine Stickleback) | Exposure concentration: 0.1 mg/L | Laboratory Study | nih.gov |

| Propolis | Detected | Egypt | nih.gov |

Environmental Fate and Transport Processes of 2 Methylbutyl Benzyl Phthalate

Sorption and Partitioning Dynamics in Environmental Media

Sorption to soil and sediment is a primary process influencing the environmental distribution of hydrophobic organic compounds. The tendency of a chemical to sorb is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). While no experimental Koc value for 2-Methylbutyl benzyl (B1604629) phthalate (B1215562) is available, it can be estimated from its predicted octanol-water partition coefficient (XlogP).

The predicted XlogP value for 2-Methylbutyl benzyl phthalate is 5.3 uni.lu, which indicates a high degree of lipophilicity or hydrophobicity. Chemicals with high lipophilicity strongly prefer partitioning into organic phases, such as the natural organic matter found in soil and sediment, rather than remaining in water. This strong affinity for organic matter suggests that this compound will have a high Koc value, leading to significant sorption.

Consequently, if released into an aquatic environment, a substantial portion of this compound is expected to be removed from the water column by binding to suspended organic particles and settling into the sediment. In terrestrial environments, it would likely exhibit low mobility in soil, with a strong tendency to remain bound to soil organic matter, limiting its potential to leach into groundwater.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Implication for Sorption & Partitioning | Source |

|---|---|---|---|

| Molecular Formula | C20H22O4 | - | uni.lu |

| Monoisotopic Mass | 326.1518 Da | - | uni.lu |

| XlogP | 5.3 | High hydrophobicity suggests strong partitioning to organic carbon in soil and sediment. | uni.lu |

| Log Koc (Organic Carbon-Water Partition Coefficient) | No Experimental Data Available | A high XlogP value strongly implies a high Log Koc, indicating significant sorption potential. | - |

Bioavailability and Bioconcentration Potential in Experimental Systems

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For a compound like this compound, its strong sorption to sediment and soil organic matter would generally decrease its bioavailability to water-column organisms. nih.gov However, sediment-dwelling (benthic) organisms may be exposed through ingestion of contaminated particles.

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the surrounding water. The potential for bioconcentration is often correlated with the octanol-water partition coefficient. The high predicted XlogP of 5.3 for this compound suggests a significant potential for it to accumulate in the fatty tissues of organisms. inchem.org

However, the actual bioconcentration factor (BCF) in an organism also depends on its ability to metabolize and excrete the compound. Many organisms can metabolize phthalates, which can significantly reduce the extent of bioconcentration. inchem.orgwikipedia.org Without experimental data on the metabolic fate of this compound in any species, its true bioconcentration potential remains unconfirmed.

Table 2: Predicted Bioavailability and Bioconcentration Data for this compound

| Parameter | Finding | Implication | Source |

|---|---|---|---|

| Bioavailability | No Experimental Data Available | Strong sorption to soil/sediment likely reduces bioavailability to pelagic organisms but may increase exposure for benthic organisms. | nih.gov |

| Bioconcentration Factor (BCF) | No Experimental Data Available | High predicted XlogP suggests a potential for bioconcentration, but this may be limited by metabolic processes. | inchem.org |

Long-Range Environmental Transport Mechanisms

Long-range environmental transport (LRET) is the process by which chemicals are transported far from their emission sources, leading to contamination in remote regions like the Arctic. For semi-volatile organic chemicals (SVOCs), the primary mechanism for LRET is atmospheric transport. inchem.org

Compounds with properties similar to those predicted for this compound can undergo a process of "global fractionation" or the "grasshopper effect." This involves cycles of volatilization into the atmosphere in warmer regions, followed by atmospheric transport and subsequent deposition (often particle-bound) in cooler regions. Sorption to atmospheric aerosols is a key process that influences the atmospheric residence time and transport distance of SVOCs. inchem.orgresearchgate.net

While its predicted properties place it in the category of substances that could potentially undergo LRET, definitive model results or monitoring data showing that long-range environmental transport of this compound has occurred are not available in the scientific literature. mdpi.com

Degradation and Transformation Pathways of 2 Methylbutyl Benzyl Phthalate

Biotic Degradation Mechanisms

Biotic degradation involves the metabolic activities of various microorganisms, including bacteria and fungi, which can utilize BBP as a source of carbon and energy. This breakdown is typically initiated by the hydrolysis of the ester bonds.

Numerous studies have isolated and characterized microorganisms capable of degrading BBP. The efficiency of this biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. nih.gov

Several bacterial genera have demonstrated the ability to degrade BBP.

Arthrobacter sp. : Strains of Arthrobacter have been isolated that can utilize BBP as a sole carbon source. nih.gov For example, Arthrobacter sp. strain WY was found to degrade BBP by initially hydrolyzing it into monoesters. nih.gov

Acinetobacter sp. : While some Acinetobacter strains cannot use BBP as a sole carbon source on their own, they play a crucial role in consortia by metabolizing the alcohol byproducts (benzyl alcohol and butanol) that are released during the initial breakdown of BBP by other bacteria. nih.gov

Pseudomonas fluorescens : A strain of P. fluorescens (B-1), isolated from mangrove sediment, was shown to completely degrade BBP within six days. nih.gov The degradation followed first-order kinetics, with optimal conditions identified at a pH of 7.0 and a temperature of 37°C. nih.gov

Enterococcus sp. : In a study screening various bacterial strains, Enterococcus sp. strain OM1 was identified as one of the most effective degraders, achieving 98.6% to 100% removal of BBP within five days of incubation. nih.gov

| Bacterial Species | Degradation Findings | Reference |

|---|---|---|

| Arthrobacter sp. (strain WY) | Utilizes BBP as a sole carbon source, initiating degradation to monoesters and phthalic acid. | nih.gov |

| Acinetobacter sp. (strain FW) | Cannot utilize BBP directly but metabolizes the hydrolyzed alcohol products (benzyl alcohol, butanol) in a consortium. | nih.gov |

| Pseudomonas fluorescens (strain B-1) | Completely degraded BBP within 6 days. Identified metabolites include MBuP, MBzP, phthalic acid, and benzoic acid. | nih.gov |

| Enterococcus sp. (strain OM1) | Highly effective, reducing BBP concentration by 98.6% to 100% in 5 days. | nih.gov |

Fungi also contribute to the breakdown of BBP. The white-rot fungus Phanerochaete chrysosporium can effectively degrade BBP, achieving 90% degradation within two days when using it as a sole carbon source. Enzymes produced by fungi, such as cutinase from Fusarium oxysporum, have been shown to hydrolyze BBP. nih.gov Fungal cutinase was significantly more effective than yeast esterase from Candida cylindracea in degrading BBP. nih.gov

Complete mineralization of complex molecules like BBP often requires the synergistic action of a microbial consortium. nih.gov It is uncommon for a single bacterial species to possess all the necessary enzymes to break down BBP and its various intermediates completely. nih.gov A well-documented example is the metabolic cooperation between Arthrobacter sp. and Acinetobacter sp. nih.gov In this consortium, Arthrobacter sp. initiates the degradation of BBP to its monoesters and phthalic acid, releasing benzyl (B1604629) alcohol and n-butanol. nih.gov The Acinetobacter sp., unable to attack BBP itself, then metabolizes these alcohol intermediates, leading to the complete breakdown of the original compound. nih.gov This syntrophic relationship demonstrates how different microbial specialists can work together to achieve full degradation. nih.gov

The degradation of BBP in mixed cultures exemplifies co-metabolism. In the defined consortium of Arthrobacter sp. strain WY and Acinetobacter sp. strain FW, a clear co-metabolic relationship exists. Arthrobacter sp. utilizes BBP as its primary substrate, producing intermediates—benzyl alcohol and butanol—that it cannot metabolize. nih.gov Acinetobacter sp. then utilizes these alcohol byproducts as its carbon source. nih.gov This process, where one organism's metabolic waste product serves as a substrate for another, is a hallmark of co-metabolism and is essential for the complete removal of the pollutant from the environment.

The biodegradation of BBP proceeds through a series of identifiable steps, producing several key metabolic intermediates. The initial step is the hydrolysis of one of the two ester bonds by microbial esterases. nih.gov This results in the formation of two primary monoester metabolites: Monobutyl Phthalate (B1215562) (MBuP) and Monobenzyl Phthalate (MBzP) . nih.gov

These monoesters are then typically hydrolyzed further to form Phthalic Acid (PA) and their respective alcohols, n-butanol and benzyl alcohol. nih.govnih.gov

The subsequent degradation follows separate pathways for the aromatic and aliphatic components:

Phthalic Acid Pathway : Phthalic acid is further metabolized to protocatechuic acid. nih.gov The aromatic ring of protocatechuic acid is then cleaved by dioxygenase enzymes, forming β-carboxy-cis,cis-muconate, which ultimately enters the central tricarboxylic acid (TCA) cycle. nih.gov

Benzyl Alcohol Pathway : Benzyl alcohol is oxidized to benzaldehyde (B42025) and then to Benzoic Acid . nih.gov Benzoic acid is subsequently converted to Catechol . nih.gov The catechol ring is cleaved via the ortho-cleavage pathway to form cis,cis-muconic acid, which is processed through the β-ketoadipate pathway. nih.gov

Butanol Pathway : The n-butanol is oxidized via butyraldehyde (B50154) and butyric acid, entering the TCA cycle through the β-oxidation pathway. nih.gov

| Metabolite | Description | Reference |

|---|---|---|

| Monobutyl Phthalate (MBuP) | Primary monoester intermediate formed by hydrolysis of the butyl ester bond of BBP. | nih.govnih.govnih.gov |

| Monobenzyl Phthalate (MBzP) | Primary monoester intermediate formed by hydrolysis of the benzyl ester bond of BBP. | nih.govnih.govnih.gov |

| Phthalic Acid (PA) | Central intermediate formed from the hydrolysis of MBuP and MBzP. It is a dead-end product for some organisms but degraded further by others. | nih.govnih.govnih.gov |

| Benzoic Acid | An intermediate in the degradation pathway of the benzyl alcohol moiety. | nih.govnih.gov |

| Catechol | Formed from benzoic acid, it is a key intermediate before aromatic ring cleavage. | nih.gov |

| cis,cis-Muconic Acid | Product of catechol ring cleavage, leading to the β-ketoadipate pathway. | nih.gov |

Influence of Environmental Conditions on Biodegradation Kinetics

The rate at which 2-Methylbutyl benzyl phthalate is biodegraded by microorganisms is highly dependent on the surrounding environmental conditions. Key factors influencing these kinetics include the presence or absence of oxygen (aerobic vs. anaerobic conditions) and temperature.

Aerobic vs. Anaerobic Conditions:

Microbial degradation is a primary mechanism for the breakdown of phthalates in both aquatic and terrestrial environments. nih.gov Generally, the biodegradation of butyl benzyl phthalate (BBP), a closely related compound, is significantly faster under aerobic conditions compared to anaerobic conditions. For instance, in one study, the average biodegradation half-life of BBP in river sediment was 3.1 days under aerobic conditions, but this increased to 19.3 days under anaerobic conditions. nih.gov This difference is attributed to the different metabolic pathways utilized by aerobic and anaerobic microorganisms. Aerobic bacteria often possess the necessary enzymes to completely mineralize aryl alkyl phthalates. nih.gov

Temperature:

Temperature plays a crucial role in the metabolic activity of microorganisms and, consequently, in the biodegradation rate of phthalates. Studies on BBP have shown that the degradation rate increases with temperature within a certain range. For example, the degradation of BBP at an initial concentration of 10 mg/L was observed to increase as the temperature rose from 20 to 37°C, with the optimal temperature for degradation by one bacterial strain being 37°C. nih.govnih.gov Conversely, at lower temperatures, biodegradation is considerably slower. BBP was almost completely biodegraded in Rhine River water at 20°C after 7 days, but showed no degradation after 10 days at 4°C. nih.gov Similarly, another study found the maximum degradation rate for both benzyl butyl phthalate and dimethyl phthalate was achieved at a temperature of 35°C. nih.gov

The following table summarizes the optimal conditions for the biodegradation of Butyl Benzyl Phthalate by a specific bacterium:

| Parameter | Optimal Value |

| pH | 7.0 |

| Temperature | 37°C |

| Salinity | 15 g L⁻¹ |

| Data sourced from a study on a bacterium isolated from mangrove sediment. nih.gov |

Abiotic Degradation Mechanisms

In addition to biodegradation, this compound can be broken down by non-biological processes, collectively known as abiotic degradation. These mechanisms primarily involve photolytic degradation and advanced oxidation processes.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.net These processes are often more effective than direct photolysis or ozonation alone.

Ozonation involves the use of ozone (O₃) to break down pollutants. The degradation of butyl benzyl phthalate (BBP) by ozone can occur through two pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals, which are formed from the decomposition of ozone in water. conicet.gov.arconicet.gov.arnih.gov The rate of degradation is significantly influenced by pH, with higher pH values enhancing the degradation rates. conicet.gov.arconicet.gov.ar For instance, at a reaction time of 15 minutes, BBP conversions were 65%, 83%, and 91% at pH 4, 7, and 10, respectively. conicet.gov.arconicet.gov.ar The presence of hydroxyl radicals drastically increases the degradation rate compared to reactions involving only molecular ozone. conicet.gov.ar

The following table shows the percentage of Butyl Benzyl Phthalate conversion at different pH values after 15 minutes of ozonation:

| pH | BBP Conversion (%) |

| 4 | 65 |

| 7 | 83 |

| 10 | 91 |

| Data from a study on the degradation kinetics of n-butyl benzyl phthalate. conicet.gov.arconicet.gov.ar |

The combination of ozone with ultraviolet (UV) radiation creates a powerful AOP. UV radiation enhances the decomposition of ozone, leading to an increased production of highly reactive hydroxyl radicals. conicet.gov.arresearchgate.net This synergistic effect results in a much faster degradation of pollutants like butyl benzyl phthalate (BBP) compared to either ozonation or UV irradiation alone. conicet.gov.arconicet.gov.arnih.gov The O₃/UV process involves a complex system of parallel reactions, including direct photolysis, direct ozonation, and the reactions involving hydroxyl radicals. conicet.gov.arconicet.gov.ar

Photocatalytic degradation utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs. These lead to the formation of reactive oxygen species, including hydroxyl radicals, that can degrade organic pollutants. nih.govnih.gov

The degradation of butyl benzyl phthalate (BBP) using TiO₂ photocatalysis has been shown to follow pseudo-first-order kinetics. nih.govnih.gov The efficiency of this process is influenced by several factors:

Catalyst Dosage: Increasing the concentration of TiO₂ generally increases the degradation rate up to an optimal point by providing a larger surface area for the reaction. nih.govnih.gov The optimal TiO₂ dosage for BBP degradation has been reported to be 2.0 g/L. nih.gov

pH: The pH of the solution affects the surface charge of the photocatalyst and the speciation of the target compound. For BBP, a neutral pH of 7.0 was found to be optimal for photocatalytic degradation. nih.gov

Co-existing Substances: The presence of other ions and organic compounds in the water can either enhance or inhibit the degradation rate. nih.gov For example, some anions can promote degradation, while others, along with certain cations and organic compounds like acetone (B3395972) and methanol (B129727), can inhibit the process by scavenging hydroxyl radicals or blocking the active sites on the catalyst. nih.govnih.gov

The major intermediates identified during the photocatalytic degradation of BBP are mono-butyl phthalate, mono-benzyl phthalate, and phthalic acid. nih.govnih.gov

The following table summarizes the optimal conditions for the photocatalytic degradation of Butyl Benzyl Phthalate using TiO₂/UV:

| Parameter | Optimal Value |

| TiO₂ Dosage | 2.0 g/L |

| pH | 7.0 |

| Data from a study on the degradation of n-butyl benzyl phthalate using TiO₂/UV. nih.gov |

Sonochemical Degradation

Sonochemical degradation is an advanced oxidation process that utilizes high-frequency ultrasound to treat chemical contaminants in aqueous solutions. The application of ultrasonic irradiation to water induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. nih.govnih.gov This collapse generates localized hotspots with extreme temperatures (around 5000 K) and pressures (approximately 1000 atm), leading to the pyrolytic decomposition of water molecules into highly reactive hydroxyl radicals (•OH) and hydrogen atoms (H•). nih.govnih.gov These radicals are powerful oxidants that can effectively degrade organic pollutants. researchgate.net

The degradation of phthalates like Butyl Benzyl Phthalate (BBP) via sonolysis occurs primarily through three reaction zones: the interior of the cavitation bubble, the bubble-solution interface, and the bulk solution. nih.gov Volatile compounds can be pyrolytically degraded inside the bubble, while less volatile and more hydrophilic compounds are attacked by hydroxyl radicals at the bubble-liquid interface and in the bulk solution. nih.gov The reactivity and degradation rate of different phthalates are often correlated with their hydrophobicity; more hydrophobic compounds tend to accumulate at the bubble interface, enhancing their degradation. documentsdelivered.com

Research conducted on aqueous solutions of six different phthalates, including BBP, demonstrated the efficacy of this method. In one study using continuous ultrasonic irradiation at 80 kHz and 150 W, an initial BBP concentration of 40 µg/L was almost completely (97%) degraded within 60 minutes of treatment, with no detectable BBP after 120 minutes. nih.gov The presence of 10% (w/v) NaCl was found to enhance the removal rates for more polar phthalates, including BBP. nih.gov

Summary of Sonochemical Degradation of BBP

| Parameter | Condition/Value | Reference |

|---|---|---|

| Initial Concentration | 40 µg/L | nih.gov |

| Ultrasonic Frequency | 80 kHz | nih.govdocumentsdelivered.com |

| Power Output | 150 W | nih.gov |

| Temperature | 21°C | nih.gov |

| Degradation after 60 min | ~97% | nih.gov |

| Degradation after 120 min | Not Detected | nih.gov |

Hydrolysis Pathways

Hydrolysis is a primary pathway for the transformation of BBP in biological systems and under certain environmental conditions. As a diester, BBP contains two ester bonds that are susceptible to hydrolysis under both acidic and basic conditions. wikipedia.org In biological systems, this process is typically mediated by enzymes.

The metabolic transformation of BBP generally follows a two-step process. nih.gov

Phase I Hydrolysis : This initial detoxification step is mediated by intestinal lipases and esterases. These enzymes cleave one of the ester bonds, resulting in the formation of monoester metabolites. The primary metabolites produced are monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP). wikipedia.orgnih.gov Studies in rats have indicated a formation ratio of approximately 5:3 for monobutyl phthalate to monobenzyl phthalate. wikipedia.org

Phase II Conjugation : Following the initial hydrolysis, the monoester metabolites can undergo further biotransformation. In this phase, they are conjugated with molecules like glucuronic acid, forming glucuronates which are more water-soluble and can be readily excreted from the body. wikipedia.orgnih.gov

Once hydrolyzed, the resulting alcohol components, benzyl alcohol and 1-butanol (B46404) (or 2-methyl-1-butanol (B89646) in the case of this compound), are further metabolized. For instance, Gordonia sp. strain MTCC 4818 has been shown to utilize both alcohols. Benzyl alcohol is metabolized through benzaldehyde and benzoic acid to catechol, which then enters the tricarboxylic acid (TCA) cycle. nih.gov Simultaneously, 1-butanol is metabolized via butyraldehyde and butyric acid, which is then channeled into the TCA cycle through the beta-oxidation pathway. nih.gov

Primary Hydrolysis Metabolites of BBP

| Metabolite | Abbreviation | Formation Pathway | Reference |

|---|---|---|---|

| Monobutyl Phthalate | MBP | Phase I Hydrolysis by Esterases/Lipases | wikipedia.orgnih.gov |

| Monobenzyl Phthalate | MBzP | Phase I Hydrolysis by Esterases/Lipases | wikipedia.orgnih.gov |

Degradation Kinetics and Reaction Rate Modeling

The study of degradation kinetics and the development of reaction rate models are crucial for predicting the fate of BBP in treatment systems and the environment. The kinetics of BBP degradation have been investigated particularly in the context of advanced oxidation processes (AOPs), such as ozonation combined with UV radiation (O₃/UV).

In one such study, the degradation kinetics of BBP were successfully described by a pseudo-second-order kinetic model. nih.govconicet.gov.ar This model accounted for the combined effects of several parallel degradation pathways: direct photolysis (degradation by UV light alone), direct ozonation (reaction with molecular ozone), and indirect oxidation by hydroxyl radicals generated during the process. nih.govconicet.gov.ar The relative contribution of each pathway depends on experimental variables such as ozone concentration, UV radiation intensity, and the pH of the solution. nih.govconicet.gov.ar

The pH of the reaction medium significantly influences degradation rates. For the O₃/UV process, BBP conversion was observed to increase with higher pH values. After a 15-minute reaction time, BBP conversions were 65% at pH 4, 83% at pH 7, and 91% at pH 10. conicet.gov.ar This is because the decomposition of ozone to form highly reactive hydroxyl radicals is favored under alkaline conditions.

Effect of pH on BBP Degradation via O₃/UV

| pH | BBP Conversion (after 15 min) | Reference |

|---|---|---|

| 4 | 65% | conicet.gov.ar |

| 7 | 83% | conicet.gov.ar |

| 10 | 91% | conicet.gov.ar |

Analytical Methodologies for 2 Methylbutyl Benzyl Phthalate and Its Metabolites

Extraction Techniques from Diverse Matrices

The initial and critical step in the analysis of 2-Methylbutyl benzyl (B1604629) phthalate (B1215562) from various environmental and biological samples is the efficient extraction of the analyte from the matrix. The choice of extraction technique depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from liquid samples. The process involves passing a sample through a solid adsorbent (the stationary phase) that retains the analyte, which is then eluted with a small volume of solvent.

For the analysis of phthalates, C18 (octadecyl-bonded silica) is a common stationary phase due to its hydrophobic nature, which effectively retains these nonpolar compounds from aqueous matrices. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. koszalin.pl For instance, in the analysis of butyl benzyl phthalate (BBP) in urban sewage, a solid-phase extraction column was used for cleanup after an initial liquid-liquid extraction. nih.gov The eluted BBP was then concentrated and dissolved in methanol (B129727) for measurement. nih.gov

A study on the determination of di-n-butyl phthalate (DBP) in water and landfill leachate utilized SPE with C-18 extraction columns. koszalin.pl The column was first conditioned with methanol and then rinsed with distilled water before the sample was passed through. koszalin.pl This method demonstrated high recovery rates, averaging between 97% to 109% for water samples and 85% to 101% for leachates, highlighting the effectiveness of SPE for isolating phthalates from complex environmental samples. koszalin.pl

Table 1: Solid-Phase Extraction Parameters for Phthalate Analysis

| Parameter | Details | Source |

| Sorbent | Phenomenex Strata C-18 | koszalin.pl |

| Conditioning Solvent | 5 mL of methanol | koszalin.pl |

| Rinsing Solvent | 5 mL of distilled water | koszalin.pl |

| Sample Loading Flow Rate | Approx. 1 mL/min | koszalin.pl |

| Application | Aqueous solutions and landfill leachates | koszalin.pl |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous solution and an organic solvent. phenomenex.com It is a versatile and straightforward method for sample preparation, particularly for isolating analytes from complex matrices like food and beverages. phenomenex.com

In the context of phthalate analysis, LLE is employed to extract these relatively nonpolar compounds from aqueous samples into an organic solvent. For example, a method for analyzing phthalate acid esters in coffee brew involved a liquid-liquid extraction using hexane (B92381) as the solvent. nih.gov The coffee samples were extracted three times with 10 mL of hexane in separatory funnels. nih.gov The combined extracts were then concentrated before analysis. nih.gov This approach is effective for sample cleanup and enrichment. phenomenex.com

Table 2: Liquid-Liquid Extraction Procedure for Phthalates in Coffee Brew

| Step | Procedure | Source |

| Sample Volume | 15 mL of coffee brew | nih.gov |

| Extraction Solvent | 10 mL of hexane (repeated three times) | nih.gov |

| Apparatus | Separatory funnels | nih.gov |

| Post-extraction | Unified extracts evaporated to a small volume | nih.gov |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the extraction of analytes from a solid matrix. nih.gov The rapid heating of the polar components within the matrix and the solvent enhances extraction kinetics, leading to shorter extraction times and reduced solvent consumption compared to conventional methods. nih.gov

The efficiency of MAE is influenced by several factors, including the choice of solvent, the liquid-to-solid ratio, and the duration of microwave irradiation. nih.gov A study optimizing the extraction of phenolic compounds from licorice root found that 80% ethanol (B145695) was an effective solvent, with an optimal extraction time of 5-6 minutes and a liquid/solid ratio of 12.7/1. nih.gov While this study focused on phenolic compounds, the principles are applicable to other organic compounds like phthalates. The results indicated that MAE was more efficient than Soxhlet extraction, yielding a higher amount of phenolic compounds (47.47 mg/g vs. 41.709 mg/g) in a significantly shorter time. nih.gov

Table 3: Comparison of MAE and Soxhlet Extraction Efficiency

| Extraction Method | Optimal Solvent | Optimal Time | Phenolic Compound Yield (mg/g) | Extraction Yield (%) | Source |

| MAE | 80% Ethanol | 5-6 min | 47.47 | 16.38 | nih.gov |

| Soxhlet | 80% Ethanol | 6 h | 41.709 | 14.49 | nih.gov |

Soxhlet Extraction

Soxhlet extraction is a classic and robust method for the continuous extraction of nonvolatile and semi-volatile organic compounds from solid samples. epa.gov The technique involves placing the solid sample in a thimble, which is continuously washed by a refluxing solvent, ensuring intimate contact between the sample matrix and the extraction solvent. epa.gov This method is applicable for isolating water-insoluble or slightly water-soluble organics in preparation for chromatographic analysis. epa.gov

For the analysis of phthalates in plastic materials, Soxhlet extraction is a standardized method. acgpubs.org A study determining banned phthalates in PVC toys used a Soxhlet extractor with dichloromethane (B109758) as the extracting agent for six hours. researchgate.net Although effective, Soxhlet extraction is known to be time-consuming and requires large volumes of solvent. acgpubs.org An investigation comparing extraction methods for phthalates from polypropylene (B1209903) found that Soxhlet extraction provided good recoveries, although it was outperformed in some cases by a simpler ultrasonic extraction method. acgpubs.org

Table 4: Phthalate Recoveries using Soxhlet Extraction from Spiked PVC

| Phthalate | Recovery (%) |

| Dibutyl phthalate (DBP) | >80 |

| Benzyl butyl phthalate (BBP) | >80 |

| Di-2-ethylhexylphthalate (DEHP) | >80 |

| Di-n-octyl phthalate (DNOP) | >80 |

| Source: acgpubs.org |

Dispersive Solid-Phase Extraction (dSPE)

Dispersive Solid-Phase Extraction (dSPE) is a variation of SPE where the sorbent is dispersed directly into the sample solution. irantypist.com This increases the surface area for interaction between the sorbent and the analyte, leading to a rapid extraction. After a short vortexing or shaking period, the sorbent with the adsorbed analytes is separated from the sample matrix, typically by centrifugation. irantypist.com

A dSPE method was developed for the selective screening of phthalates in plastic-bottled beverages using magnetic dummy molecularly imprinted microspheres as the adsorbent. nih.gov This innovative approach combines the speed of magnetic separation with the high selectivity of molecularly imprinted polymers and the high efficiency of dSPE. nih.gov The method demonstrated good linearity, precision, and high recoveries ranging from 89.5% to 101.3% for five different phthalates. nih.gov

Table 5: Performance of a Magnetic dSPE Method for Phthalate Determination in Beverages

| Parameter | Result | Source |

| Linearity Range | 0.0040-0.40 µg/mL | nih.gov |

| Correlation Coefficient (r²) | 0.9991-0.9998 | nih.gov |

| Precision (RSD) | 3.1-6.9% | nih.gov |

| Recovery | 89.5-101.3% | nih.gov |

| Limits of Detection (LOD) | 0.53-1.2 µg/L | nih.gov |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate, identify, and quantify 2-Methylbutyl benzyl phthalate and its metabolites. Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), are the most common analytical platforms for this purpose.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like phthalates. In a GC system, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. A study on the biodegradation of n-butyl benzyl phthalate (BBP) utilized GC-MS to identify metabolites such as mono-butyl phthalate, mono-benzyl phthalate, phthalic acid, and benzoic acid. nih.gov EPA Method 8061A provides standardized GC conditions for phthalate ester analysis, recommending specific columns and temperature programs for optimal separation. epa.gov

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is another powerful tool, especially for less volatile or thermally labile metabolites. A sensitive LC-MS/MS method was developed for the simultaneous determination of BBP and its major metabolites, mono-n-benzyl phthalate (MBzP) and mono-n-butyl phthalate (MBuP), in various rat tissues. scispace.com This method demonstrated high sensitivity with limits of quantification as low as 1 ng/mL in plasma and urine. scispace.com The separation is typically performed on a C18 column with a mobile phase consisting of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net

The coupling of chromatography with mass spectrometry provides high selectivity and sensitivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns, and accurate quantification. nih.govnih.gov

Table 6: Gas Chromatographic Retention Times for Phthalate Esters (EPA Method 8061A)

| Compound Name | Retention Time (min) on Column 1 | Source |

| Dimethyl phthalate (DMP) | 7.06 | epa.gov |

| Diethyl phthalate (DEP) | 9.30 | epa.gov |

| Diisobutyl phthalate (DIBP) | 14.44 | epa.gov |

| Di-n-butyl phthalate (DBP) | 16.26 | epa.gov |

| Butyl benzyl phthalate (BBP) | 24.86 | epa.gov |

| Bis(2-ethylhexyl) phthalate (DEHP) | 29.23 | epa.gov |

| Dicyclohexyl phthalate (DCP) | 28.88 | epa.gov |

| Di-n-octyl phthalate (DOP) | 33.33 | epa.gov |

| Column 1: 30 m x 0.53 mm ID DB-5 fused-silica open tubular column epa.gov |

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of semi-volatile compounds like phthalates. restek.com It is frequently coupled with mass spectrometry (GC-MS) for robust identification and quantification. restek.comnih.gov The separation of different phthalates is critical due to their structural similarities, which can make mass spectral identification challenging. restek.com For instance, many phthalates share a common base peak ion at m/z 149, making chromatographic resolution essential to distinguish between them. restek.comnih.gov

Methodologies often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the sample matrix. thermofisher.comshimadzu.com To minimize contamination, which is a significant concern with ubiquitous phthalates, rigorous procedures are necessary, including the use of glassware and high-purity solvents. cdc.gov

Several types of GC columns are used for phthalate analysis, with 5-type, XLB-type, and 35-type columns being among the most common. restek.com Optimized GC-MS methods can achieve rapid analysis times, with some methods separating multiple phthalates in under 6 minutes. restek.com The use of advanced techniques like fast GC-MS can further reduce analysis time significantly. shimadzu.com

Injector Temperature: A high injector temperature, for example 320°C, is often used to ensure the efficient transfer of higher molecular weight phthalates into the column. thermofisher.com

Column: A variety of capillary columns are suitable, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TG-5MS). thermofisher.com

Detection: While flame ionization detection (FID) and electron capture detection (ECD) can be used, mass spectrometry is preferred for its higher selectivity and ability to provide structural information. restek.comcdc.gov

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound and its metabolites. nih.govnih.gov It is particularly well-suited for analyzing less volatile or thermally labile compounds that are not amenable to GC analysis. nih.gov HPLC is often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection. nih.govresearchgate.net

A typical HPLC method for phthalate analysis involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile) and water. nih.gov The detection wavelength is often set in the ultraviolet (UV) region, for example at 226 nm. nih.gov

A study detailing the simultaneous determination of benzyl butyl phthalate (BBP) and its metabolites, monobenzyl phthalate (MBzP) and monobutyl phthalate (MBuP), in various biological matrices utilized a sensitive LC-MS/MS method. nih.gov This method demonstrated low limits of quantification, highlighting the suitability of HPLC for toxicokinetic studies. nih.gov

| Parameter | Value |

| Chromatographic Column | Eclipse XDB2-C18 (5 μm, 250 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile and water (2:1, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Temperature | 25 °C |

| Detection Wavelength | 226 nm |

| HPLC Conditions for Butyl Benzyl Phthalate Analysis. nih.gov |

Spectrometric Detection Methods

Spectrometric methods are integral to the identification and quantification of this compound, providing both qualitative and quantitative data.

Mass spectrometry, particularly when coupled with chromatographic techniques like GC or HPLC, is the gold standard for the analysis of phthalates. restek.comnih.gov GC-MS provides valuable mass spectral information that aids in the identification of compounds. restek.com The fragmentation patterns of phthalates in the mass spectrometer are key to their identification. nih.gov For many phthalates, a characteristic fragment ion at m/z 149 is observed. restek.comnih.gov

Tandem mass spectrometry (MS/MS), often used with HPLC (LC-MS/MS), offers enhanced selectivity and sensitivity. nih.govnih.gov This is achieved by selecting a specific parent ion and then fragmenting it to produce daughter ions, a process known as multiple reaction monitoring (MRM). nih.gov This technique is particularly useful for analyzing complex matrices where interferences can be a problem. nih.gov LC-MS/MS has been successfully used for the simultaneous determination of BBP and its metabolites in various biological samples. nih.gov

Variable Wavelength Detection (VWD), also known as a UV-Vis detector, is commonly used in HPLC systems. nih.gov This detector measures the absorbance of the analyte at a specific wavelength as it elutes from the chromatography column. For the analysis of butyl benzyl phthalate, a detection wavelength of 226 nm has been reported. nih.gov While not as selective as mass spectrometry, VWD is a robust and cost-effective detection method suitable for many applications.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that can be used to screen for the presence of phthalates in polymers. thermofisher.comyoutube.com It is particularly useful for identifying the total phthalate content in materials like PVC. youtube.comjascoinc.com The technique works by measuring the absorption of infrared radiation by the sample, which provides a unique spectral fingerprint of the material's chemical composition. scribd.com

Attenuated Total Reflectance (ATR) is a common sampling technique used with FTIR for the analysis of solid samples, requiring no sample preparation. youtube.comthermofisher.com While FTIR-ATR is excellent for rapid screening at commercial levels, its sensitivity may not be sufficient to detect phthalates at the low concentrations required by some regulations (e.g., 0.1 wt%). thermofisher.comthermofisher.com To achieve lower detection limits, techniques such as creating a thin film of the sample by hot pressing and measuring the transmission spectrum can be employed, increasing sensitivity significantly. thermofisher.comthermofisher.com Another high-sensitivity method involves solvent extraction of the phthalates followed by creating a thin film for measurement. jascoinc.com

Immunoassays for Detection and Quantification

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA) and magnetic-based immunoassay (MBI), offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the detection of specific phthalates like butyl benzyl phthalate. nih.govnih.gov These methods are based on the highly specific binding of an antibody to the target analyte. nih.gov

A magnetic-based immunoassay has been developed for the detection of BBP in urban sewage. nih.gov This method demonstrated a low limit of detection (LOD) of 0.57 ng/mL and a wide detection range. nih.gov Compared to ELISA, the MBI method was found to be faster and required fewer steps. nih.gov

Similarly, a sensitive and selective ELISA based on a polyclonal antibody was developed for detecting BBP in environmental water and soil samples. nih.gov This assay showed a limit of detection of 2.5 ng/mL and good correlation with results obtained by HPLC. nih.gov These immunoassays are particularly useful for high-throughput screening of a large number of samples. nih.gov

| Parameter | ELISA | Magnetic-Based Immunoassay (MBI) |

| Limit of Detection (LOD) | 2.5 ng/mL | 0.57 ng/mL |

| IC50 | 79.4 ng/mL | 119.61 ng/mL |

| Detection Range | Not specified | 0.57–24,977.71 ng/mL |

| Comparison of Immunoassay Methods for Butyl Benzyl Phthalate. nih.govnih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized plate-based immunoassay for the detection and quantification of specific substances. thermofisher.comsigmaaldrich.com This technique relies on the specific binding between an antibody and its target antigen. cellsignal.com For the detection of Butyl Benzyl Phthalate (BBP), a polyclonal antibody with the ability to specifically recognize BBP is produced. nih.gov The assay typically involves immobilizing a capture antibody onto a microplate, which then binds the target protein. A detection antibody, often linked to an enzyme, is then added to bind to the captured antigen, forming a "sandwich". sigmaaldrich.comcellsignal.com The final step involves adding a substrate that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of the target substance present. thermofisher.com

A developed ELISA for BBP demonstrated high specificity, with cross-reactivity towards BBP analogs being less than 9.6%. nih.gov In one study, the cross-reactivity for BBP in an ELISA designed for Dibutyl Phthalate (DBP) was only 2.6%. nih.gov This highlights the capability of creating highly specific immunoassays.

Magnetic-Based Immunoassay (MBI)

A Magnetic-Based Immunoassay (MBI) is an advanced analytical method that combines the principles of immunoassay with the use of magnetic particles for separation. mdpi.com This technique offers advantages such as rapid separation, purification, and a simplified detection procedure. mdpi.com In the context of Butyl Benzyl Phthalate (BBP) analysis, an MBI was developed that incorporates a biotin-streptavidin system to amplify the signal, enhancing the sensitivity of the assay. mdpi.comdntb.gov.ua

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and reproducibility.

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of BBP and its major metabolites, monobenzyl phthalate (MBzP) and monobutyl phthalate (MBuP), in various biological matrices. nih.gov The validation of this method included assessments of specificity, linearity, precision, accuracy, lower limit of quantification (LLOQ), recovery, and stability. nih.gov

The performance characteristics for different analytical methods for BBP and its metabolites are summarized in the table below.

| Analytical Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Recovery | Reproducibility (CV%) |

| ELISA | BBP | Water and Soil | 2.5 ng/mL | - | - | 76-116% | 4.7-13.7% |

| MBI | BBP | Urban Sewage | 0.57 ng/mL | - | 0.57–24,977.71 ng/mL | - | - |

| LC-MS/MS | BBP | Rat Plasma and Urine | - | 1 ng/mL | - | - | - |

| LC-MS/MS | BBP | Rat Kidney and Liver | - | 4 ng/g | - | - | - |

| LC-MS/MS | BBP | Rat Fat | - | 10 ng/g | - | - | - |

| LC-MS/MS | MBzP and MBuP | Rat Plasma and Urine | - | 5 ng/mL | - | - | - |

| LC-MS/MS | MBzP and MBuP | Rat Fat | - | 10 ng/g | - | - | - |

| LC-MS/MS | MBzP and MBuP | Other Rat Tissues | - | 20 ng/g | - | - | - |

Data sourced from multiple studies. nih.govmdpi.comdntb.gov.uanih.gov

For an ELISA method, the limit of detection (LOD) for BBP was found to be 2.5 ng/mL, with recoveries ranging from 76% to 116% and coefficients of variation (CVs) between 4.7% and 13.7%. nih.gov The Magnetic-Based Immunoassay (MBI) for BBP showed an even lower LOD of 0.57 ng/mL and a wide linear detection range from 0.57 to 24,977.71 ng/mL. mdpi.comdntb.gov.uanih.gov

In a separate study using dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry for phthalate metabolites, the LOD and LOQ were in the range of 0.024–0.088 µg/L and 0.05–0.48 µg/L, respectively, with recoveries between 55% and 109% and a relative standard deviation of 6.3%–13.2%. mui.ac.ir Another gas chromatography-mass spectrometry method for phthalate monoesters reported LODs ranging from 0.029 to 0.049 ng and LOQs from 0.087 to 0.15 ng, with inter-day precision between 1.4% and 5.4%. nih.gov

Biological Activity and Mechanistic Investigations in Experimental Systems

Endocrine System Modulation

Butyl Benzyl (B1604629) Phthalate (B1215562) (BBP) has been identified as an endocrine-disrupting chemical (EDC), capable of interfering with the body's hormonal systems. Research in various experimental models has elucidated its mechanisms of action, particularly concerning its estrogenic and antiandrogenic activities, as well as its potential to disrupt endocrine processes during development.

Estrogenic Activity Studies (e.g., Recombinant Yeast Screen Assay)

The estrogenic potential of BBP has been evaluated using in vitro bioassays such as the recombinant yeast screen (YES) assay. brunel.ac.ukftb.com.hr This assay utilizes yeast cells genetically modified to express the human estrogen receptor. duke.edu When an estrogenic substance binds to the receptor, it triggers a response, such as a color change, which allows for the quantification of estrogenic activity. brunel.ac.ukftb.com.hr

In these screening assays, BBP has been consistently shown to possess weak estrogenic activity. brunel.ac.uk Studies comparing its potency to the natural hormone 17β-estradiol (E2) found that BBP's activity is several orders of magnitude lower. For instance, one study assigned a relative potency value of 0.0004 to butylbenzyl phthalate when 17β-estradiol was set at 100. duke.edu The YES assay is valued for its sensitivity and its ability to screen for potential xenoestrogens without the interference of biotransformation that occurs in whole-animal studies. duke.edu

Estrogenic Potency of Butyl Benzyl Phthalate (BBP)

| Compound | Assay Type | Finding | Relative Potency (Compared to 17β-estradiol = 100) |

|---|---|---|---|

| Butyl Benzyl Phthalate (BBP) | Recombinant Yeast Screen (YES) Assay | Demonstrated weak estrogenic activity. brunel.ac.uk | 0.0004 duke.edu |

| 17β-estradiol (E2) | Recombinant Yeast Screen (YES) Assay | Positive control, potent natural estrogen. duke.edu | 100 duke.edu |

Antiandrogenic Activity Investigations (e.g., Alterations in Steroidogenesis and Gene Expression)

In addition to its estrogenic effects, BBP has been investigated for its antiandrogenic activity, primarily through its impact on testosterone (B1683101) synthesis (steroidogenesis) in testicular Leydig cells. Studies using TM3 Leydig cell lines have shown that BBP can impair testosterone production. researchgate.net This impairment is not necessarily caused by changes in the expression of genes directly involved in testosterone biosynthesis, such as StAR, CYP11α1, or CYP17α1. researchgate.net

Effects of Butyl Benzyl Phthalate (BBP) on Gene Expression in Leydig Cells

| Gene Target | Function | Effect of BBP Exposure | Reference |

|---|---|---|---|

| CYP1β1 | Testosterone attenuation/metabolism | Upregulated | researchgate.net |

| CYP19α1 (Aromatase) | Conversion of androgens to estrogens | Upregulated | researchgate.net |

| StAR, CYP11α1, CYP17α1 | Testosterone biosynthesis | No significant change | researchgate.net |

Developmental Endocrine Disruption in Animal Models

Exposure to BBP during critical developmental windows has been shown to cause adverse effects in animal models, characteristic of endocrine disruption. nih.gov A two-generation reproductive study in rats demonstrated that BBP exposure led to developmental abnormalities in male offspring. epa.gov

Specifically, male pups from dams exposed to BBP exhibited a significantly decreased anogenital distance (AGD), which is a sensitive marker of androgen action during the masculinization programming window. nih.govepa.gov Other observed effects included delayed preputial separation, another indicator of altered androgen signaling. epa.gov Furthermore, prenatal and postnatal BBP exposure has been linked to altered sexual differentiation in male rats and potential impacts on pubertal onset and mammary gland development in females. nih.gov These developmental effects are often permanent and are linked to the compound's ability to interfere with hormone synthesis and action during gestation and early life. nih.govnih.gov

Reproductive System Effects in Experimental Animal Models

The endocrine-disrupting properties of BBP translate to significant impacts on the structure and function of both male and female reproductive systems in experimental animals.

Male Reproductive System Impairment (e.g., Testicular Degeneration, Spermatogenesis Alterations)

In male rats, exposure to BBP during development can lead to a constellation of reproductive tract malformations sometimes referred to as "phthalate syndrome". nih.gov This includes testicular abnormalities such as testicular dysgenesis, which involves disrupted seminiferous cord formation and impaired Sertoli cell function. nih.gov Histopathological examination of the testes in offspring of BBP-exposed rats has revealed alterations in reproductive organs. epa.gov

The underlying cause of this impairment is linked to the suppression of fetal testosterone production by the Leydig cells. researchgate.netnih.gov This reduction in androgens during a critical developmental window disrupts the normal masculinization process, leading to both structural and functional deficits in the male reproductive system. nih.gov Related phthalates have been shown to cause disorientation of spermatogenic cells and a decrease in the diameter of seminiferous tubules, further indicating that phthalate exposure can lead to impaired sperm production (spermatogenesis). nih.gov

Female Reproductive System Dysregulation (e.g., Ovarian Function, Oocyte Maturation)

In female animal models, BBP exposure has been linked to the dysregulation of the reproductive system. Studies in young adult rats found that BBP impaired the metabolism of estradiol, which resulted in changes to the weights of the ovaries and uterus. nih.gov Phthalates as a class of chemicals are known to target the ovary at various stages of life, potentially disrupting folliculogenesis (the maturation of ovarian follicles) and oocyte development. nih.gov

While direct studies on BBP's effect on oocyte maturation are limited, other phthalates have been shown to inhibit the resumption of meiosis, a critical step in oocyte maturation, and to reduce the number of primordial follicles, which represent the ovarian reserve. nih.govnih.gov Phthalates can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive cycles and hormone levels. biorxiv.org Furthermore, BBP has been observed to affect cell differentiation within the uterus, specifically decreasing the myogenic differentiation of endometrial mesenchymal stem/stromal cells. nih.gov

Summary of Butyl Benzyl Phthalate (BBP) Effects on the Female Reproductive System

| Endpoint | Observed Effect in Animal Models | Reference |

|---|---|---|

| Hormone Metabolism | Impaired metabolism of estradiol. | nih.gov |

| Organ Weight | Changes in the weight of the ovaries and uterus. | nih.gov |

| Cellular Differentiation | Decreased myogenic differentiation of endometrial mesenchymal stem/stromal cells. | nih.gov |

| Ovarian Function (General Phthalate Effect) | Potential for premature ovarian failure, anovulation, and decreased steroidogenesis. nih.gov | nih.gov |

| Folliculogenesis (General Phthalate Effect) | Disruption of follicle development and reduction of primordial follicles. nih.govnih.gov | nih.govnih.gov |

Gamete and Embryo Development Studies (e.g., Oocyte Meiotic Maturation, Early Embryo Development)

Studies in animal models have shown that Butyl benzyl phthalate (BBP) exposure can impair female gamete quality and early-stage embryonic development. In mice, exposure to BBP was found to disrupt oocyte meiotic maturation, which is a critical step for fertilization. This exposure led to an increased rate of oocyte fragmentation. Furthermore, BBP exposure was associated with a significant reduction in the fertilization rate of oocytes and a decreased rate of blastocyst formation following in vivo fertilization researchgate.net. These findings suggest that BBP has detrimental effects on the developmental competence of oocytes and the viability of early embryos researchgate.net.

Developmental Effects in Experimental Animal Models

Embryonic and Fetal Development Abnormalities (e.g., Embryonic Lethality, Fetal Malformations, Post-implantation Loss)

Exposure to BBP during gestation has been linked to a range of severe developmental abnormalities in rodent models. Studies have consistently demonstrated that BBP can induce embryonic and fetal death, reduce fetal body weights, and cause significant malformations nih.govca.gov.

In rats, dietary administration of BBP during critical periods of gestation resulted in complete resorption of all implanted embryos at high doses nih.gov. At lower doses, significant increases in post-implantation loss were observed nih.govcpsc.gov. Fetal malformations are a prominent finding in BBP developmental toxicity studies. Observed abnormalities include cleft palate, fused ribs, fused sternebrae, and dilated renal pelves nih.govca.govnih.gov. In mice, prenatal exposure to BBP also led to increased resorptions, late fetal deaths, and malformations such as exencephaly, short tail, and fused ribs and vertebrae ca.gov. Some research indicates that BBP is a specific embryotoxic compound, as these toxic effects on the fetus occur at lower dose levels than those causing maternal toxicity researchgate.netnih.gov.

Investigations using zebrafish embryos have also shown that BBP is toxic to embryonic development, specifically causing concentration-dependent defects in the development of the caudal tail, including alterations in muscle, notochord, and vascular structures researchgate.netnih.govsacredheart.edusacredheart.edu.

Interactive Table: Developmental Toxicity of Butyl Benzyl Phthalate (BBP) in Rodents

| Species | Effect | Findings |

| Rat | Embryonic Lethality | Complete resorption of implanted embryos at high doses nih.gov. |

| Rat | Post-implantation Loss | Significantly increased post-implantation loss nih.govcpsc.gov. |

| Rat | Fetal Malformations | Cleft palate, fusion of sternebrae, fused ribs, dilated renal pelves nih.govca.govnih.gov. |

| Mouse | Embryofetal Effects | Increased resorptions, late fetal deaths, reduced live fetuses per litter ca.gov. |

| Mouse | Fetal Malformations | Exencephaly, short tail, cardiovascular defects, fused ribs and vertebrae ca.gov. |

Postnatal Developmental Parameters (e.g., Body Weight, Anogenital Distance)

Postnatal development is also affected by perinatal exposure to BBP. Studies in rodents have reported significant impacts on body weight and anogenital distance (AGD), a sensitive marker of endocrine disruption during development.

Offspring exposed to BBP during gestation and lactation often exhibit reduced body weights cpsc.govnih.govhealth.state.mn.us. Conversely, one study found that exposure to BBP during pregnancy and lactation led to increased pup weight at puberty and in adulthood for female offspring bhs.org. In young mice, BBP exposure resulted in a significant increase in body weight compared to controls mdpi.com.

A consistent finding across multiple studies is the reduction of AGD in male offspring exposed to BBP prenatally cpsc.govnih.govnih.govnih.govnih.gov. This effect is a hallmark of the "phthalate syndrome" observed in rodents, which is indicative of anti-androgenic activity during fetal development oup.com. The reduction in male AGD has been observed in both F1 and F2 generations in multi-generational studies cpsc.govnih.gov. Other postnatal effects noted in male offspring include delayed preputial separation and an increased incidence of undescended testes nih.gov.

Multi-generational Studies in Rodents

Two-generation reproductive toxicity studies in rats have provided insights into the long-term effects of BBP exposure. These studies confirm and extend the findings from single-generation studies, showing that adverse effects can persist and manifest in subsequent generations cpsc.govscirp.org.

In these studies, F1 and F2 generation male offspring exposed to BBP showed reduced anogenital distance cpsc.govnih.govnih.gov. Other effects observed in offspring across generations include lowered body weights, delayed puberty in F1 males and females, and the retention of nipples in F1 and F2 males nih.govnih.gov. In parental generations (F0 and F1), effects such as reduced fertility, testicular atrophy, and decreased spermatozoa were noted at higher doses nih.gov. These multi-generational studies have been crucial in establishing No-Observed-Adverse-Effect-Levels (NOAELs) for both parental systemic toxicity and offspring developmental toxicity cpsc.govnih.gov.

Interactive Table: Key Findings from a Two-Generation BBP Study in Rats

| Generation | Parameter | Observation |

| F1 and F2 Males | Anogenital Distance (AGD) | Reduced AGD at birth cpsc.govnih.gov. |

| F1 and F2 | Body Weight | Lowered body weights cpsc.govnih.gov. |

| F1 Males | Puberty | Delayed preputial separation nih.gov. |

| F1 Parents | Fertility | Reduced fertility index at high doses nih.gov. |

| F1 Males | Testicular Health | Atrophy of seminiferous tubules, decreased spermatozoa nih.gov. |

Systemic Organ-Specific Responses in Experimental Animal Models

Hepatic Responses (e.g., Liver Weight Changes, Peroxisome Proliferation)

The liver is a primary target organ for BBP toxicity in experimental animals. A common finding in studies involving BBP administration to rodents is an increase in liver weight nih.govcpsc.govresearchgate.netscirp.orgwikipedia.org. This increase in liver weight is often observed in both male and female animals and can occur at relatively low doses cpsc.gov.

Mechanistically, BBP is known to be a weak hepatic peroxisome proliferator nih.gov. Peroxisome proliferation is a process characterized by an increase in the number and size of peroxisomes in liver cells, which is linked to the activation of peroxisome proliferator-activated receptors (PPARs) cpsc.gov. BBP and its metabolite, monobenzyl phthalate (MBzP), have been shown to activate PPARs cpsc.gov. The proliferation of peroxisomes leads to increased activity of enzymes involved in fatty acid β-oxidation nih.govcpsc.gov. While peroxisome proliferation is considered a potential mechanism for hepatocarcinogenesis in rats, its relevance to humans is not established cpsc.gov. In addition to these effects, studies have also noted elevated levels of liver enzymes in the serum of BBP-exposed animals, indicating liver dysfunction researchgate.netmdpi.com.

Renal Responses (e.g., Kidney Weight Changes)

Experimental studies have consistently demonstrated that exposure to Butyl Benzyl Phthalate (BBP) can induce renal responses in animal models, with changes in kidney weight being a prominent finding. In studies involving male rats, an increase in kidney weights was observed as a systemic toxic effect. cpsc.gov This effect on organ weight was noted even at low doses. cpsc.gov Other research confirmed that increased kidney-to-body weight ratios were among the observed outcomes following BBP administration. cpsc.gov Furthermore, developmental toxicity studies in rats revealed that BBP exposure could lead to an increased incidence of dilated renal pelves in fetuses. nih.gov The critical effect for risk assessment is often considered the toxicity to the kidneys and liver. publisso.de

Table 1: Summary of Renal Responses to Butyl Benzyl Phthalate (BBP) in Experimental Animal Models

| Observed Renal Effect | Animal Model | Citation |

|---|---|---|

| Increased kidney weights | Male Rats | cpsc.gov |

| Increased kidney to body weight ratios | Rats | cpsc.gov |

| Renal tubule pigmentation | Male Rats | cpsc.gov |

| Dilated renal pelves | Rat Fetuses | nih.gov |

Pancreatic Responses (e.g., Acinar Cell Adenoma/Carcinoma)

Investigations into the carcinogenic potential of BBP have identified the pancreas as a target organ in male rats. Histopathological examination has revealed evidence of pancreatic carcinogenicity, specifically through the development of pancreatic acinar cell adenoma and carcinoma. cpsc.govca.gov One study noted that chronic exposure led to evidence of pancreatic carcinogenicity based on the incidence of pancreatic acinar cell adenoma. cpsc.gov While incidences of pancreatic acinar cell adenomas were increased, it has also been noted that these incidences were mainly within the range of historical controls for the rat strain used. publisso.de The mechanisms by which BBP induces these tumors are not fully known. ca.gov

Table 2: Pancreatic Responses Observed in Male Rats Following BBP Exposure

| Pancreatic Lesion | Finding | Citation |

|---|---|---|

| Pancreatic Acinar Cell Adenoma | Increased incidence | cpsc.govca.gov |

| Pancreatic Acinar Cell Adenoma or Carcinoma | Evidence of carcinogenicity | cpsc.govca.gov |

| Focal Pancreatic Hyperplasia | Observed upon histopathology | cpsc.gov |

Urinary Bladder Responses (e.g., Transitional Epithelial Papilloma)

In addition to renal and pancreatic effects, BBP exposure has been linked to responses in the urinary bladder of rats. Studies have reported evidence of urinary bladder carcinogenicity. cpsc.gov Specifically, an increased incidence of urinary bladder transitional epithelium papilloma was observed. ca.gov While the incidence of papilloma was slightly increased, the incidence of urinary bladder transitional epithelium hyperplasia was significantly increased and showed a significant dose-response trend in one study. ca.gov

Table 3: Urinary Bladder Responses in Rats Exposed to BBP

| Urinary Bladder Lesion | Finding | Citation |

|---|---|---|

| Transitional Epithelial Papilloma | Slightly increased incidence | ca.gov |

| Transitional Epithelial Hyperplasia | Significantly increased incidence with dose-response trend | ca.gov |

Genomic and Genetic Integrity Research

The impact of 2-Methylbutyl benzyl phthalate on genetic material has been a subject of scientific inquiry, with research spanning genotoxicity assessments, DNA damage mechanisms, and chromosomal integrity.

DNA Damage and Repair Mechanisms (e.g., Double-Strand Break Formation)

Research using the nematode Caenorhabditis elegans as a model organism has provided insight into the specific types of DNA damage induced by BBP. Exposure to BBP was shown to lead to an increase in the formation of DNA double-strand breaks (DSBs). nih.gov DSBs are considered one of the most deleterious forms of DNA damage. frontiersin.org This finding suggests that BBP exposure can compromise the genomic integrity of germline cells. nih.gov The repair of DSBs is a critical cellular process, primarily handled by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govnih.govwikipedia.org The formation of DSBs can trigger these complex repair mechanisms to maintain genomic stability. nih.govnih.govresearchgate.net

Chromosomal Integrity and Aneuploidy Studies (e.g., Sperm Aneuploidy)

Studies in humans have investigated the link between BBP exposure, identified through its metabolites in urine, and effects on chromosomal integrity in sperm. This research has found correlations between BBP metabolites and increased sperm aneuploidy, which is the presence of an abnormal number of chromosomes in a cell. nih.govnih.gov This suggests that BBP exposure can impair accurate chromosome segregation during the formation of sperm, potentially impacting male reproductive health. nih.gov

Table 4: Summary of Findings on BBP and Genetic Integrity

| Area of Research | Key Finding | System/Model | Citation |

|---|---|---|---|

| Genotoxicity | Generally not genotoxic, with some evidence of weak clastogenicity | Experimental Systems / Mice | nih.gov |

| DNA Damage | Increased formation of double-strand breaks | C. elegans | nih.gov |

| Chromosomal Integrity | Correlated with increased sperm aneuploidy | Humans | nih.govnih.gov |

Gene Expression Profiling (e.g., RNA-seq Data)

Exposure to butyl benzyl phthalate (BBP), a compound structurally similar to this compound, has been shown to alter gene expression profiles in various experimental models. RNA sequencing (RNA-seq) analysis has been a key tool in elucidating these changes.

In a study involving the nematode Caenorhabditis elegans, exposure to BBP resulted in the differential expression of 344 genes. plos.org Gene Ontology (GO) term analysis of these genes indicated their involvement in several biological processes, including xenobiotic metabolic processes, organization of the extracellular matrix, morphogenesis of oocytes, and regulation of the meiotic cell cycle. plos.orgnih.gov Specifically, genes related to oxidoreduction were also affected, suggesting that BBP exposure leads to increased oxidative stress. plos.orgnih.gov

Similarly, research on mouse oocytes exposed to BBP revealed differential expression of genes associated with mitochondrial function, oxidoreductase activity, and apoptotic signaling pathways, as determined by Kyoto Encyclopedia of Genes and Genomes (KEGG) and GO analysis. plos.org In rats, fetal and prepubertal exposure to high doses of BBP also led to changes in the gene expression profiles of mammary glands. nih.gov

Furthermore, studies on human cells have explored the impact of phthalates on gene expression. For instance, diethyl phthalate (DEP), another phthalate ester, was found to induce a gene signature in breast tissues that was enriched for androgen receptor binding sites. nih.gov While not directly on this compound, these findings suggest that phthalates as a class can significantly modulate gene expression, often in pathways related to hormonal regulation and cellular stress responses.

**Table 1: Summary of Gene Expression Changes Following BBP Exposure in *C. elegans***

| Biological Process Affected | Number of Differentially Expressed Genes | Key Findings |

|---|---|---|

| Xenobiotic Metabolism | Multiple | Altered expression suggests metabolic response to the compound. plos.org |

| Extracellular Matrix Organization | Multiple | Indicates potential effects on tissue structure and integrity. plos.org |

| Oocyte Morphogenesis & Meiosis | Multiple | Suggests interference with reproductive cell development. plos.orgnih.gov |

| Oxidoreduction | Multiple | Points towards the induction of oxidative stress. plos.orgnih.gov |

Investigations into Metabolite-Specific Biological Activity